N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide
Description
N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is a complex organic compound featuring a pyrrolidine ring, a diazenyl group, and a benzenesulfonyl moiety
Properties
Molecular Formula |
C12H16N4O3S |
|---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
N-[4-(pyrrolidin-1-yldiazenyl)phenyl]sulfonylacetamide |
InChI |
InChI=1S/C12H16N4O3S/c1-10(17)14-20(18,19)12-6-4-11(5-7-12)13-15-16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,14,17) |
InChI Key |
BDTIMXIXKSMPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine and subsequent diazotization. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. The process may also involve temperature control to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamides or sulfonates.
Scientific Research Applications
N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the aromatic ring structure.
Pyrrolidine-2-one derivatives: These compounds contain a pyrrolidine ring but differ in the functional groups attached to the ring.
Uniqueness
N-{4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is unique due to its combination of a pyrrolidine ring, a diazenyl group, and a benzenesulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
